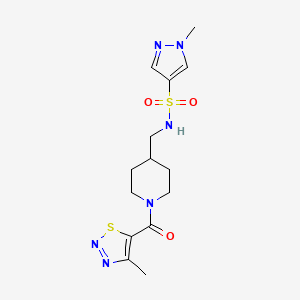

1-methyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide

Description

Nuclear Magnetic Resonance Spectral Analysis

¹H Nuclear Magnetic Resonance spectra of this compound would exhibit distinct signals corresponding to its unique proton environments:

- The pyrazole ring protons (H-3 and H-5) resonate as singlets near δ 7.8–8.2 ppm due to aromatic deshielding.

- The N-methyl group on the pyrazole appears as a singlet at δ 3.8–4.0 ppm .

- The piperidine ring protons display split signals: axial protons near δ 1.5–1.8 ppm and equatorial protons at δ 2.5–3.0 ppm . The methylene bridge (-CH₂-) linking piperidine to the sulfonamide group shows a triplet at δ 3.3–3.6 ppm .

- The thiadiazole methyl group resonates as a singlet at δ 2.4–2.6 ppm .

In the ¹³C Nuclear Magnetic Resonance spectrum:

Infrared Vibrational Mode Identification

Infrared spectroscopy reveals key functional group vibrations:

- A strong absorption at 1680–1720 cm⁻¹ corresponds to the thiadiazole carbonyl stretch (C=O).

- The sulfonamide asymmetric and symmetric S=O stretches appear at 1340–1360 cm⁻¹ and 1150–1170 cm⁻¹ , respectively.

- C-N stretches from the pyrazole and thiadiazole rings are observed at 1250–1300 cm⁻¹ .

- C-H stretches for aromatic and aliphatic hydrogens occur at 2850–3100 cm⁻¹ .

Mass Spectrometric Fragmentation Patterns

High-Resolution Mass Spectrometry of the molecular ion peak at m/z 384.5 ([M+H]⁺) would exhibit characteristic fragments:

- Loss of the 4-methyl-1,2,3-thiadiazole-5-carbonyl group (-C₅H₅N₂OS) yields a fragment at m/z 259.3 .

- Cleavage of the sulfonamide bond generates a pyrazole-sulfonic acid ion at m/z 175.1 .

- The piperidine-methylenepyrazole moiety produces a stable fragment at m/z 154.2 via retro-Diels-Alder decomposition.

Properties

IUPAC Name |

1-methyl-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O3S2/c1-10-13(24-18-17-10)14(21)20-5-3-11(4-6-20)7-16-25(22,23)12-8-15-19(2)9-12/h8-9,11,16H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUGAGUUCGUTQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNS(=O)(=O)C3=CN(N=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the sulfonamide group, and the attachment of the thiadiazole and piperidine moieties. Common reagents used in these reactions include hydrazines, sulfonyl chlorides, and various coupling agents. Reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and pyrazole moieties often exhibit significant antimicrobial properties. The mechanism of action typically involves the inhibition of bacterial enzymes or interference with cellular processes essential for microbial survival. For instance, similar thiadiazole derivatives have shown effectiveness against a range of pathogens, suggesting that this compound could also possess comparable antimicrobial capabilities .

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The incorporation of the thiadiazole ring may enhance the bioactivity of this compound against various cancer cell lines. For example, thiazole-based compounds have been reported to exhibit cytotoxic effects on human cancer cells, including breast and prostate cancer lines . The specific activity of 1-methyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide against such cell lines warrants further investigation.

Structure-Activity Relationship (SAR)

The structure of this compound suggests several points for potential modification to enhance its biological activity:

- Thiadiazole Moiety : Known for its role in enhancing antimicrobial and anticancer properties.

- Pyrazole Ring : Contributes to the overall stability and reactivity of the molecule.

- Piperidine Linker : Provides flexibility which may influence the interaction with biological targets.

Study 1: Antimicrobial Efficacy

In a study evaluating various thiadiazole derivatives, compounds similar to this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess efficacy, revealing minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Study 2: Anticancer Activity Assessment

A recent investigation into thiazole-pyrazole hybrids showed promising results in inhibiting cell proliferation in various cancer cell lines. The study employed MTT assays to determine cytotoxicity levels, with results indicating that certain structural modifications led to enhanced potency against MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines .

Mechanism of Action

The mechanism of action of 1-methyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to the desired therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Insights :

- Sulfonamide vs.

- Thiadiazole vs. Thiazole/Benzimidazole : The 1,2,3-thiadiazole in the target compound may confer greater metabolic stability over thiazole or benzimidazole derivatives due to reduced susceptibility to oxidation.

- Piperidine Substituents : The methylpyrazole-sulfonamide side chain increases steric bulk compared to dimethylsulfamoyl or methoxyphenethyl groups, possibly affecting membrane permeability.

Pharmacological Potential

- Enzyme Inhibition: Sulfonamides are well-known carbonic anhydrase inhibitors. The thiadiazole moiety may synergize with this activity, as seen in acetazolamide derivatives .

- Antimicrobial Activity : Thiadiazoles exhibit broad-spectrum antimicrobial effects. The methyl group at position 4 of the thiadiazole ring may enhance lipophilicity, improving penetration into bacterial membranes compared to unsubstituted analogues.

Biological Activity

1-Methyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a novel compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 484.6 g/mol. The structure incorporates a pyrazole ring, a thiadiazole moiety, and a piperidine group, which are known to contribute to its biological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C23H28N6O4S |

| Molecular Weight | 484.6 g/mol |

| CAS Number | 1396869-64-9 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within microbial cells and cancerous tissues. The thiadiazole ring is known for its ability to inhibit enzymes crucial for bacterial survival and proliferation. Additionally, the pyrazole component may play a role in disrupting cellular signaling pathways involved in cancer cell growth.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiadiazole and pyrazole derivatives. For instance, compounds similar to the target molecule have shown significant activity against various pathogens:

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 0.22 μg/mL for certain derivatives against Staphylococcus aureus and Staphylococcus epidermidis .

- Biofilm Inhibition : The compound has demonstrated effectiveness in inhibiting biofilm formation, which is crucial for the persistence of infections.

Anticancer Activity

The anticancer properties of similar compounds have also been explored extensively:

- Cytotoxicity : Research indicates that thiadiazole and pyrazole derivatives exhibit cytotoxic effects against multiple cancer cell lines . For example, certain derivatives have shown IC50 values comparable to standard chemotherapeutics like doxorubicin.

- Mechanisms : The mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Several case studies have documented the biological activity of similar compounds:

- Study on Antimicrobial Efficacy : A study evaluated a series of pyrazole derivatives, including those with thiadiazole substitutions, demonstrating robust antimicrobial properties against Gram-positive and Gram-negative bacteria .

- Anticancer Evaluation : Another study focused on the anticancer effects of pyrazole derivatives, revealing significant inhibition of cell proliferation in breast cancer models .

Q & A

Basic: What synthetic strategies are commonly employed for constructing the 1,2,3-thiadiazole and pyrazole-sulfonamide moieties in this compound?

Methodological Answer:

The synthesis typically involves multi-step protocols:

- Thiadiazole Formation : The 4-methyl-1,2,3-thiadiazole-5-carbonyl group is synthesized via cyclocondensation of thiosemicarbazides with ketones or via Hurd-Morrow reactions, followed by oxidation and functionalization .

- Pyrazole-Sulfonamide Assembly : The pyrazole core is built using cyclocondensation of hydrazines with β-ketoesters or diketones. Sulfonamide introduction often employs sulfonyl chloride intermediates reacting with amines under basic conditions (e.g., K₂CO₃ in DMF) .

- Piperidine Linkage : The piperidine scaffold is functionalized via reductive amination or nucleophilic substitution, with the thiadiazole-carbonyl group attached through amide coupling (e.g., EDC/HOBt) .

Basic: How is X-ray crystallography used to validate the molecular structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is critical for structural confirmation:

- Data Collection : High-resolution data are collected using synchrotron or Mo/Kα radiation.

- Structure Solution : Programs like SHELXT (direct methods) or SHELXD (dual-space algorithms) solve the phase problem .

- Refinement : SHELXL refines anisotropic displacement parameters and validates geometry (e.g., bond lengths, angles) against International Tables for Crystallography standards .

- Visualization : Tools like ORTEP illustrate thermal ellipsoids and intermolecular interactions (e.g., hydrogen bonds) .

Advanced: How can researchers optimize reaction conditions to improve the yield of the piperidine-thiadiazole intermediate?

Methodological Answer:

Optimization involves systematic parameter screening:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates for piperidine functionalization .

- Catalysis : Pd-mediated cross-coupling or Lewis acids (e.g., ZnCl₂) can accelerate thiadiazole-piperidine coupling .

- Temperature Control : Microwave-assisted synthesis reduces reaction times (e.g., 120°C for cyclocondensation) .

- Purification : Flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) improves purity .

Advanced: How do researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?

Methodological Answer:

Discrepancies arise from force field limitations or solvation effects. Mitigation strategies include:

- Docking Validation : Use multiple software (e.g., AutoDock, Glide) and compare consensus poses. Incorporate molecular dynamics (MD) simulations to account for protein flexibility .

- Experimental Triangulation : Pair in vitro assays (e.g., enzyme inhibition) with SPR or ITC to measure binding thermodynamics .

- Solubility Adjustments : Modify substituents (e.g., sulfonamide groups) to balance lipophilicity and aqueous solubility, as seen in analogous pyrazole derivatives .

Advanced: What strategies are used to assess the metabolic stability of this sulfonamide derivative in preclinical studies?

Methodological Answer:

Metabolic stability is evaluated via:

- In Vitro Models : Liver microsomal assays (human/rat) quantify CYP450-mediated degradation. LC-MS/MS tracks parent compound depletion .

- Isotope Labeling : ¹⁴C or ³H isotopes trace metabolite formation pathways .

- Structural Modifications : Fluorine incorporation (e.g., at pyrazole or thiadiazole positions) reduces oxidative metabolism, as demonstrated in fluorinated triazole analogs .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrazole substituents) and piperidine conformation. 2D techniques (COSY, HSQC) resolve overlapping signals .

- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H]⁺ ion).

- IR Spectroscopy : Identifies key functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .

Advanced: How can researchers leverage QSAR models to predict the biological activity of derivatives?

Methodological Answer:

QSAR workflows include:

- Descriptor Selection : Compute electronic (HOMO/LUMO), steric (molar volume), and hydrophobic (logP) parameters using Gaussian or COSMO-RS .

- Model Training : Use partial least squares (PLS) or random forest algorithms on datasets of IC₅₀ values from related sulfonamides .

- Validation : Cross-check predictions with in vitro assays on focused libraries (e.g., 5–10 derivatives with varied substituents) .

Advanced: How do crystallographic disorder and twinning affect refinement, and how are these challenges addressed?

Methodological Answer:

- Disorder Modeling : SHELXL partitions occupancy for overlapping atoms (e.g., flexible piperidine rings) and refines anisotropic displacement parameters .

- Twinning Correction : Use TWINLAW to identify twin laws and refine against HKLF5 data. High-resolution datasets (>1.0 Å) improve model accuracy .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Methodological Answer:

- Enzyme Inhibition : Fluorescence-based assays (e.g., FRET) measure target binding (e.g., carbonic anhydrase for sulfonamides) .

- Cellular Uptake : Flow cytometry with fluorescently tagged derivatives quantifies membrane permeability .

Advanced: How can researchers design stability-indicating methods for HPLC analysis?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (acid/base). Monitor degradation products .

- Column Selection : Use C18 columns with ion-pairing agents (e.g., TFA) to resolve sulfonamide and thiadiazole fragments .

- Validation : Follow ICH guidelines for linearity (R² >0.99), precision (%RSD <2%), and LOD/LOQ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.